(2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide
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Overview
Description
(2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide: is an organomagnesium compound, commonly known as a Grignard reagent. It is used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C15H17BrMgO and a molecular weight of 317.5077 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide typically involves the reaction of 2-(N-Pentyloxy)naphthalene with magnesium in the presence of a bromine source. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent purity, and reaction time to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides such as alkyl bromides or chlorides.
Solvents: Anhydrous THF or 2-MeTHF are typically used.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Formed from substitution reactions with halides.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the formation of complex organic molecules through carbon-carbon bond formation.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology and Medicine:
Drug Development: Used in the synthesis of pharmaceutical intermediates.
Biochemical Research: Helps in the study of biochemical pathways involving magnesium ions.
Industry:
Material Science: Used in the synthesis of materials with specific properties.
Polymer Chemistry: Involved in the production of polymers with unique characteristics.
Mechanism of Action
The mechanism of action of (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide involves the formation of a carbon-magnesium bond . This bond is highly reactive and acts as a nucleophile, attacking electrophilic centers in other molecules. The compound can form new carbon-carbon bonds, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
- Phenylmagnesium Bromide
- Ethylmagnesium Bromide
- Butylmagnesium Bromide
Comparison:
- Reactivity: (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide is more reactive due to the presence of the naphthalene ring, which stabilizes the magnesium center.
- Selectivity: Offers higher selectivity in reactions involving aromatic compounds.
- Applications: More versatile in the synthesis of complex organic molecules compared to simpler Grignard reagents .
Properties
IUPAC Name |
magnesium;2-pentoxy-1H-naphthalen-1-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O.BrH.Mg/c1-2-3-6-11-16-15-10-9-13-7-4-5-8-14(13)12-15;;/h4-5,7-10H,2-3,6,11H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTBXLOMBBMREF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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